

# Preparation of Phosphorus triiodide using red phosphorus

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## Compound of Interest

Compound Name: Phosphorus triiodide

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An In-depth Technical Guide to the Preparation of **Phosphorus Triiodide** Using Red Phosphorus

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis of **phosphorus triiodide** ( $\text{PI}_3$ ) from red phosphorus and iodine. It includes detailed experimental protocols for both the isolation of solid  $\text{PI}_3$  and its in situ generation for subsequent reactions, supported by quantitative data and safety information.

## Introduction

**Phosphorus triiodide** is a highly reactive, dark red solid inorganic compound with the chemical formula  $\text{PI}_3$ .<sup>[1][2]</sup> It serves as a versatile reagent in organic synthesis, primarily for the conversion of primary and secondary alcohols into their corresponding alkyl iodides.<sup>[1]</sup> This transformation is crucial in the development of various pharmaceutical intermediates.  $\text{PI}_3$  is also a potent reducing and deoxygenating agent.<sup>[1][3][4]</sup> While it is commercially available, its instability and high reactivity often necessitate its fresh preparation or in situ generation.<sup>[2]</sup> The synthesis from red phosphorus and iodine is a common and practical approach in a laboratory setting.<sup>[5]</sup>

## Physicochemical and Safety Data

A summary of the key properties and safety information for **phosphorus triiodide** is presented in the tables below.

**Table 1: Physical and Chemical Properties of Phosphorus Triiodide**

Property	Value	Reference
Molecular Formula	PI <sub>3</sub>	<a href="#">[2]</a>
Molar Mass	411.69 g/mol	<a href="#">[1]</a>
Appearance	Dark red crystalline solid	<a href="#">[1]</a> <a href="#">[2]</a>
Melting Point	61.2 °C	<a href="#">[3]</a>
Boiling Point	Decomposes at 200 °C	<a href="#">[3]</a>
Density	4.18 g/cm <sup>3</sup>	<a href="#">[1]</a> <a href="#">[3]</a>
Solubility	Soluble in carbon disulfide, benzene; fairly soluble in hexane. <a href="#">[3]</a>	<a href="#">[3]</a>
Reactivity	Reacts violently with water to form phosphorous acid (H <sub>3</sub> PO <sub>3</sub> ) and hydroiodic acid (HI). <a href="#">[3]</a>	<a href="#">[3]</a>

**Table 2: Safety and Hazard Information for Phosphorus Triiodide**

Hazard	Description	Precautionary Measures
Corrosivity	Causes severe skin burns and eye damage upon contact.[6]	Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and eye/face protection.
Reactivity with Water	Reacts violently with water, releasing corrosive and harmful hydroiodic acid and phosphorous acid.[3] May also produce small amounts of highly toxic phosphine gas.[3]	Handle in a dry, inert atmosphere (e.g., in a glovebox or under nitrogen/argon). Avoid all contact with moisture.
Respiratory Hazard	May cause respiratory irritation.[6]	Work in a well-ventilated fume hood.
Storage	Store in a tightly sealed container in a cool, dry place away from water.	It is recommended to use $PI_3$ as soon as it is prepared due to its instability.
Disposal	Can be neutralized by slow addition to a solution of sodium thiosulfate.[3]	Perform neutralization in a fume hood and with appropriate cooling, as the reaction is exothermic.[3]

## Experimental Protocols

Two primary methodologies for the utilization of **phosphorus triiodide** from red phosphorus are detailed below: the direct synthesis and isolation of solid  $PI_3$ , and its in situ generation for the conversion of an alcohol to an alkyl iodide.

### Synthesis and Isolation of Solid Phosphorus Triiodide

This protocol describes the preparation of solid **phosphorus triiodide** by the direct reaction of red phosphorus and iodine in an inert solvent. The use of a solvent is crucial to control the exothermic nature of the reaction and to obtain a purer product with a good yield.[3] Carbon disulfide is a commonly used solvent for this purpose.[3]

#### Materials and Equipment:

- Red phosphorus
- Iodine
- Carbon disulfide (CS<sub>2</sub>) (anhydrous)
- Round-bottom flask with a reflux condenser
- Heating mantle
- Stirring apparatus
- Apparatus for filtration under an inert atmosphere
- Schlenk line or glovebox

#### Procedure:

- **Reaction Setup:** In a fume hood, equip a dry round-bottom flask with a magnetic stirrer and a reflux condenser. The apparatus should be flame-dried or oven-dried to ensure it is free of moisture.
- **Reactant Addition:** To the flask, add red phosphorus. Subsequently, add anhydrous carbon disulfide to create a slurry.
- **Iodine Addition:** Slowly and portion-wise, add finely powdered iodine to the stirred suspension. The reaction is exothermic, and the rate of addition should be controlled to maintain a gentle reflux.[3]
- **Reaction:** After the complete addition of iodine, continue to stir the reaction mixture at room temperature or with gentle heating to ensure the reaction goes to completion. Reaction times can vary, typically ranging from 3 to 8 hours, with temperatures between 70-90°C being optimal for red phosphorus-based synthesis.[4]
- **Isolation and Purification:**

- Filter the hot solution under an inert atmosphere to remove any unreacted phosphorus.
- Allow the filtrate to cool slowly to room temperature, which will induce the crystallization of **phosphorus triiodide**.
- Collect the dark red crystals by filtration under an inert atmosphere.
- The crystals can be further purified by recrystallization from fresh, hot carbon disulfide.
- **Drying and Storage:** Dry the purified crystals under vacuum to remove any residual solvent. Store the final product in a tightly sealed container under an inert atmosphere.

## In Situ Generation of Phosphorus Triiodide for the Synthesis of Iodoethane

This protocol details the preparation of iodoethane from ethanol, where **phosphorus triiodide** is generated in situ. This method is highly efficient for converting primary and secondary alcohols to their corresponding iodides.[\[7\]](#)

Materials and Equipment:

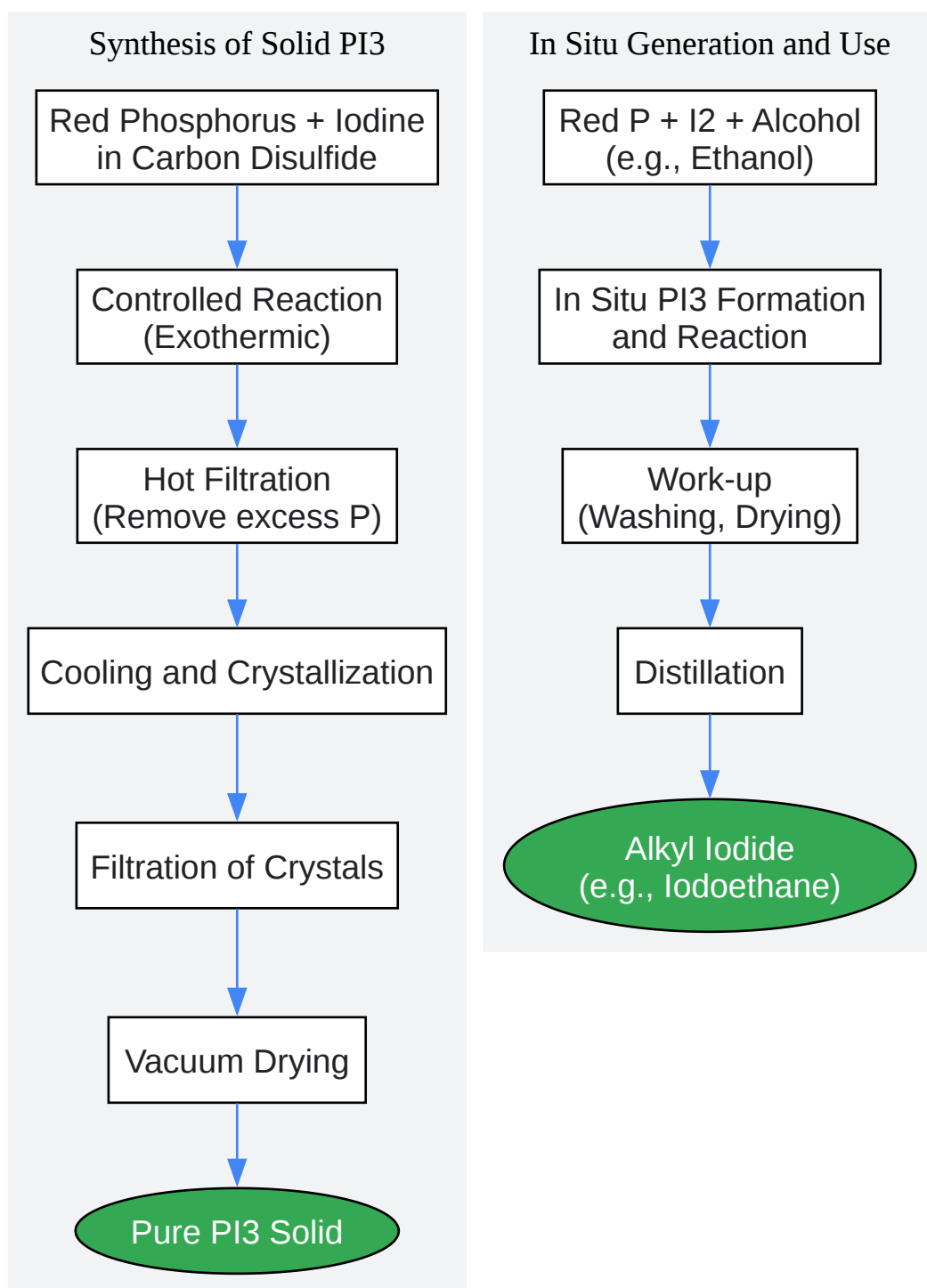
- Red phosphorus (2.5 g)
- Ethanol (25 cm<sup>3</sup>)
- Iodine (25 g, powdered)
- 250 cm<sup>3</sup> round-bottom flask
- Reflux condenser
- Heating mantle or water bath
- Distillation apparatus
- Separating funnel
- Anhydrous calcium chloride

#### Procedure:

- **Reaction Setup:** Place 2.5 g of red phosphorus and 25 cm<sup>3</sup> of ethanol into a 250 cm<sup>3</sup> round-bottom flask fitted with a reflux condenser.<sup>[7]</sup>
- **Iodine Addition:** Add 25 g of finely powdered iodine in small portions (3-4 g at a time) to the flask over a period of about 20 minutes, with a two-minute interval between additions.<sup>[7]</sup> The reaction is exothermic and needs to be controlled.<sup>[7]</sup>
- **Reaction:** Once all the iodine has been added, allow the mixture to stand for 10 minutes. Then, heat the mixture on a boiling water bath for one hour to complete the reaction.<sup>[7]</sup>
- **Work-up and Distillation:**
  - Distill the crude iodoethane from the reaction mixture.
  - Wash the distillate in a separating funnel with an equal volume of water to remove any remaining ethanol.
  - Separate the lower layer of iodoethane and dry it over a few granules of anhydrous calcium chloride in a conical flask until the liquid is clear.<sup>[7]</sup>
- **Final Purification:** Filter the dry iodoethane into a clean, dry distillation flask and redistill it, collecting the fraction that boils between 68 °C and 73 °C.<sup>[7]</sup>

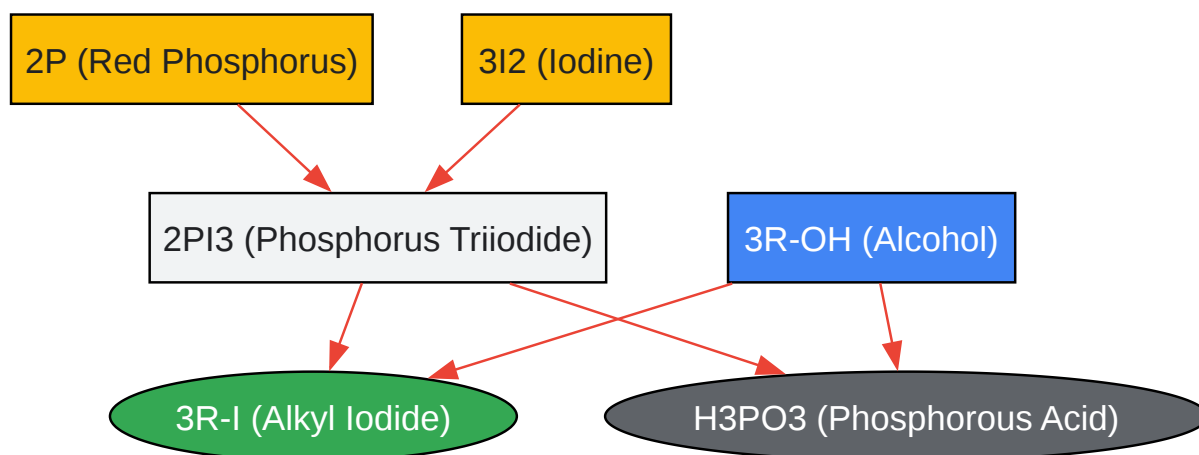
## Visualizations

The following diagrams illustrate the experimental workflow and the chemical pathway involved in the preparation and use of **phosphorus triiodide**.



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Caption: Experimental workflows for the synthesis of solid PI<sub>3</sub> and its in situ generation.



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Caption: Reaction pathway for the formation of PI<sub>3</sub> and its use in converting alcohols to alkyl iodides.

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